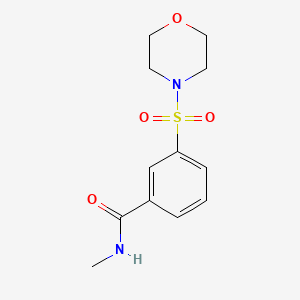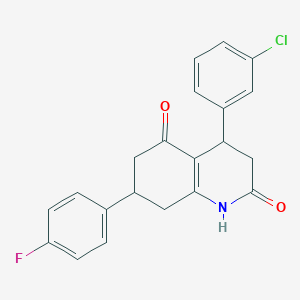![molecular formula C22H26N2O4 B4841645 5,5-Dimethyl-3-[4-(2-phenylmethoxyphenoxy)butyl]imidazolidine-2,4-dione](/img/structure/B4841645.png)
5,5-Dimethyl-3-[4-(2-phenylmethoxyphenoxy)butyl]imidazolidine-2,4-dione
概要
説明
5,5-Dimethyl-3-[4-(2-phenylmethoxyphenoxy)butyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a phenylmethoxyphenoxy group, imparts specific chemical properties that make it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[4-(2-phenylmethoxyphenoxy)butyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 5,5-dimethylimidazolidine-2,4-dione with 4-(2-phenylmethoxyphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. Continuous flow reactors allow for precise control of reaction conditions, leading to higher efficiency and scalability. The use of automated systems for reagent addition and product isolation further enhances the production process.
化学反応の分析
Types of Reactions
5,5-Dimethyl-3-[4-(2-phenylmethoxyphenoxy)butyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenylmethoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学的研究の応用
5,5-Dimethyl-3-[4-(2-phenylmethoxyphenoxy)butyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5,5-Dimethyl-3-[4-(2-phenylmethoxyphenoxy)butyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
類似化合物との比較
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: A simpler analog without the phenylmethoxyphenoxy group.
5,5-Dimethyl-3-(4-vinylbenzyl)imidazolidine-2,4-dione: Contains a vinylbenzyl group instead of the phenylmethoxyphenoxy group.
5,5-Dimethyl-3-(3-triethoxysilylpropyl)imidazolidine-2,4-dione: Features a triethoxysilylpropyl group.
Uniqueness
The presence of the phenylmethoxyphenoxy group in 5,5-Dimethyl-3-[4-(2-phenylmethoxyphenoxy)butyl]imidazolidine-2,4-dione imparts unique chemical properties, such as increased hydrophobicity and specific binding affinity to certain molecular targets. These properties distinguish it from other similar compounds and enhance its potential for various applications.
特性
IUPAC Name |
5,5-dimethyl-3-[4-(2-phenylmethoxyphenoxy)butyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2)20(25)24(21(26)23-22)14-8-9-15-27-18-12-6-7-13-19(18)28-16-17-10-4-3-5-11-17/h3-7,10-13H,8-9,14-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGCJKTUBWQBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=CC=C2OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-ethyl-2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4841562.png)
![(Z)-3-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4841574.png)
![4-BROMO-1-METHYL-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4841581.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4841601.png)
![ETHYL 2-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}BENZOATE](/img/structure/B4841605.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4841610.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4841628.png)
![2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4841633.png)

![{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B4841676.png)
![1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B4841679.png)
![1-[(5-nitrofuran-2-yl)methyl]azepane](/img/structure/B4841680.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4841681.png)
